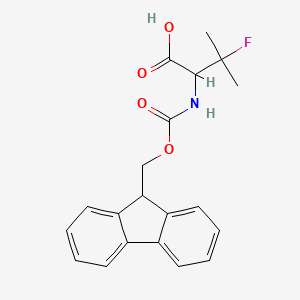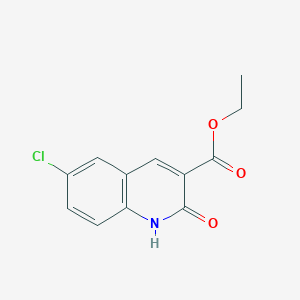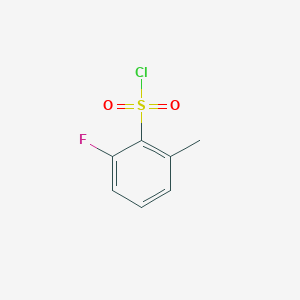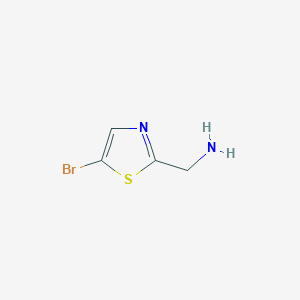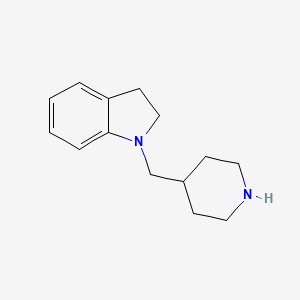
1-(Piperidin-4-ylmethyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-4-ylmethyl)indoline is a structural motif present in various complex molecules, particularly in the field of medicinal chemistry. It is a part of the spirocyclic indoline ring system, which is a common scaffold in the discovery of new therapeutic agents . This structure is also significant in the synthesis of polycyclic indole alkaloids, which exhibit a range of bioactivities .
Synthesis Analysis
The synthesis of compounds related to 1-(Piperidin-4-ylmethyl)indoline involves several innovative approaches. For instance, a synthetic strategy was developed to access spiro[indoline-3,4'-pyridin]-2-yl)carbamates using a AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides . Another method includes the asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters . Additionally, the intramolecular palladium-catalyzed α-arylation reaction has been employed to synthesize 1,1'-H-spiro[indoline-3,3'-piperidine] . These methods highlight the versatility and creativity in synthesizing indoline-piperidine derivatives.
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various analytical techniques. Single crystal X-ray crystallography has been utilized to determine the molecular structure and absolute configuration of chiral 3-(piperidin-3-yl)-1H-indole derivatives . The analysis revealed that some racemates crystallize in a centrosymmetric space group, while others form a racemic conglomerate of homoenantiomeric crystals .
Chemical Reactions Analysis
The chemical reactivity of the indoline-piperidine scaffold is diverse. For example, the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives leads to the synthesis of highly conjugated bisindolyl-p-quinone derivatives . Another reaction involves the organocatalytic asymmetric Michael-Michael cascade, which constructs highly functionalized N-fused piperidinoindoline derivatives with excellent enantioselectivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the photochromic properties of a novel spiro[indoline-naphthaline]oxazine derivative were investigated, showing excellent photochromism in different solvents . The synthesis of 1-arylspiro[indoline-3,4'-piperidine]s and their evaluation for potential antidepressant activity also demonstrate the biological relevance of these compounds . The presence of a piperidine moiety can significantly affect the biological activity, as seen in the potent in vivo activity of certain analogues .
Applications De Recherche Scientifique
Anticancer Activity : A study by Harishkumar et al. (2018) synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives and found that some of these compounds exhibited significant growth inhibitory effects on various human cancer cell lines, suggesting their potential as anticancer agents Harishkumar et al., 2018.
c-Met/ALK Inhibition : Li et al. (2013) identified a compound within the aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-one series as a potent c-Met/ALK dual inhibitor, showing significant tumor growth inhibition in certain cancer models Li et al., 2013.
Potential Antidepressant Properties : Ong et al. (1983) synthesized a series of 1-arylspiro[indoline-3,4'-piperidine]s and evaluated them for potential antidepressant activity. The study showed significant activity in certain analogues, suggesting their utility in treating depression Ong et al., 1983.
Local-Anesthetic Activity : Komissarov et al. (1976) found that certain derivatives of 1-(N-piperidine-acetyl)-2,3-dihydroindoles exhibit high local-anesthetic activity, surpassing some known anesthetics Komissarov et al., 1976.
Synthesis of Novel Therapeutics : Pfefferkorn and Choi (2008) described a synthesis method for 1,1′-H-spiro[indoline-3,3′-piperidine], a key scaffold in the discovery of new therapeutic agents Pfefferkorn & Choi, 2008.
Serotonin Receptor Ligands : Van Niel et al. (1999) synthesized and evaluated a series of fluorinated 3-(3-(piperidin-1-yl)propyl)indoles as selective 5-HT1D receptor ligands, offering insights into the development of serotonin receptor-targeted therapeutics Van Niel et al., 1999.
Orthogonally Protected Piperidin Derivatives : Košak et al. (2014) presented a straightforward synthesis of orthogonally protected piperidin derivatives, important in medicinal chemistry and drug discovery Košak et al., 2014.
Efficient Assembly of Complex Molecules : Zhao et al. (2014) demonstrated the use of indolin-3-one derivatives in a cascade reaction to assemble complex molecules, including piperidinoindoline compounds Zhao et al., 2014.
Anti-Tumor Activity : Li et al. (2020) focused on the design and synthesis of novel 1'-methylspiro[indoline-3,4'-piperidine] derivatives, which exhibited good antiproliferative activities against various cell lines Li et al., 2020.
Gastric Antisecretory Agents : Scott et al. (1983) researched 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as gastric antisecretory agents, identifying compounds with potential therapeutic value in peptic ulcer disease Scott et al., 1983.
Orientations Futures
Propriétés
IUPAC Name |
1-(piperidin-4-ylmethyl)-2,3-dihydroindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-4,12,15H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLPIUSNHGKPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-ylmethyl)indoline | |
CAS RN |
883549-96-0 |
Source


|
| Record name | 1-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)
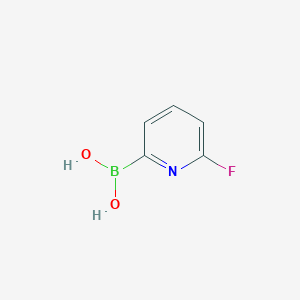
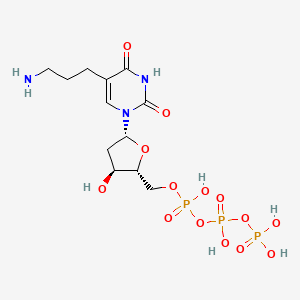
![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
